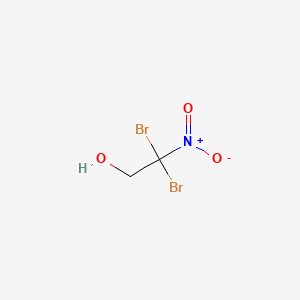
2,4-二溴丁酸乙酯
描述
Synthesis Analysis
The synthesis of related compounds involves the reaction of various starting materials in the presence of reagents and catalysts to form products with bromine atoms and ester groups. For instance, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate is formed by reacting a cyclobutane dione with bromine in ethanol . Another compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-d
科学研究应用
1. 在葡萄酒感官评估中的应用
2,4-二溴丁酸乙酯虽然没有被直接研究,但与其他已在葡萄酒中研究过的乙酯具有相似性。例如,已经研究了 2-羟基-3-甲基丁酸乙酯在葡萄酒中的感官特征,突出了其作为乳酸菌酯酶活性标志物的潜在作用及其对葡萄酒果味香气的影响 (Gammacurta 等, 2018).
2. 酶促和化学合成
研究集中于合成各种乙酯,这些乙酯可以是 2,4-二溴丁酸乙酯的类似物或衍生物。例如,研究已经调查了使用重组大肠杆菌酶促合成 (R)-4-氯-3-羟基丁酸乙酯 (山本 等, 2002) 和生物催化生产 (R)-2-羟基-4-苯基丁酸乙酯 (倪 等, 2013).
3. 在药物研究中的用途
一些与 2,4-二溴丁酸乙酯相似的乙酯已经在药物环境中进行了探索。例如,已经对 2,4-二氧代-4-芳基丁酸乙酯衍生物作为 Src 激酶抑制剂的合成进行了研究,证明了它们在药物开发中的潜力 (米尔扎 & 萨亚希, 2015).
4. 在香精香料工业中的作用
乙酯在香精香料工业中发挥着重要作用。已经研究了 2-甲基丁酸乙酯等乙酯对葡萄酒香气的感官影响,表明它们对整体感官体验有贡献 (莱特拉 等, 2014)。类似地,2,4-二溴丁酸乙酯可能在增强各种产品的风味和香气方面具有应用潜力。
5. 生物催化和手性合成
使用生物催化剂合成手性化合物是一个日益受到关注的研究领域。例如,已经探索了酿酒酵母对 3-卤代-2-氧代-4-苯基丁酸乙酯的不对称生物还原,突出了生产光学纯化合物的潜力 (米拉格雷 等, 2006)。这些方法可应用于 2,4-二溴丁酸乙酯对映异构体的合成。
安全和危害
属性
IUPAC Name |
ethyl 2,4-dibromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXZZPZKCMJBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885654 | |
| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dibromobutanoate | |
CAS RN |
36847-51-5 | |
| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36847-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036847515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,4-dibromobutanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,4-dibromobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ethyl 2,4-dibromobutanoate in the synthesis of N-protected 2-triazolyl azetidines?
A1: Ethyl 2,4-dibromobutanoate serves as a crucial starting material in the multi-step synthesis of N-protected 2-triazolyl azetidines []. The synthesis begins with the ring closure of ethyl 2,4-dibromobutanoate, forming the azetidine ring. This step exploits the reactivity of the bromine atoms in the molecule. The subsequent steps involve selective reduction of the ester group to an aldehyde and its conversion to a terminal alkyne using the Ohira-Bestmann reagent. Finally, a copper(I)-catalyzed azide-alkyne cycloaddition reaction transforms the 2-ethynyl azetidine intermediates into the target triazole derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)






